![molecular formula C8H6Cl2FNO2 B1416746 Methyl 3-amino-2,4-dichloro-5-fluorobenzoate CAS No. 1159908-24-3](/img/structure/B1416746.png)
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Overview
Description
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is a chemical compound with the CAS Number: 1159908-24-3. It has a linear formula of C8H6CL2FNO2 . The compound has a molecular weight of 238.04 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Scientific Research Applications
Pharmaceutical Applications
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is widely used in pharmaceuticals . It is a key component in the synthesis of various drugs due to its high degree of structural diversity . This compound is used in the synthesis of FDA approved drugs with pyrimidine as a central unit .
Antimicrobial Activity
Compounds synthesized from “Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
Anticancer Applications
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is used in the synthesis of anticancer drugs . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
Antifungal Activity
Compounds synthesized from “Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” have been evaluated for their antifungal activity .
Antiparasitic Activity
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is used in the synthesis of antiparasitic drugs .
Cardiovascular Agents and Antihypertensive Applications
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is used in the synthesis of cardiovascular agents and antihypertensive drugs .
Anti-Inflammatory and Analgesic Activities
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is used in the synthesis of drugs with anti-inflammatory and analgesic activities .
Antidiabetic Applications
“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is used in the synthesis of antidiabetic drugs .
Mechanism of Action
The mechanism of action for this compound is not specified in the sources I found. The mechanism of action would depend on the specific context in which the compound is used, such as in a chemical reaction or biological system .
More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPXHTQHEFRTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655283 | |
Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
CAS RN |
1159908-24-3 | |
Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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